Bienvenue dans la boutique en ligne BenchChem!

3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride

LogP CNS drug design physicochemical profiling

3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride is a synthetic spirocyclic compound featuring a 1-oxa-3,8-diazaspiro[4.5]decan-2-one core with a phenyl substituent at the N3 position and a free secondary amine at N8, supplied as the hydrochloride salt (MW 268.74 g/mol, purity ≥97%). The 1-oxa-3,8-diazaspiro[4.5]decan-2-one scaffold is established in the medicinal chemistry literature as a privileged structure with documented neuronal calcium uptake inhibition, neuroprotective activity, and antihypertensive effects.

Molecular Formula C13H17ClN2O2
Molecular Weight 268.74 g/mol
CAS No. 320419-82-7
Cat. No. B1397013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
CAS320419-82-7
Molecular FormulaC13H17ClN2O2
Molecular Weight268.74 g/mol
Structural Identifiers
SMILESC1CNCCC12CN(C(=O)O2)C3=CC=CC=C3.Cl
InChIInChI=1S/C13H16N2O2.ClH/c16-12-15(11-4-2-1-3-5-11)10-13(17-12)6-8-14-9-7-13;/h1-5,14H,6-10H2;1H
InChIKeyQPSRFONEFAWUEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one Hydrochloride (CAS 320419-82-7): Spirocyclic Scaffold for CNS-Targeted Procurement


3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride is a synthetic spirocyclic compound featuring a 1-oxa-3,8-diazaspiro[4.5]decan-2-one core with a phenyl substituent at the N3 position and a free secondary amine at N8, supplied as the hydrochloride salt (MW 268.74 g/mol, purity ≥97%) . The 1-oxa-3,8-diazaspiro[4.5]decan-2-one scaffold is established in the medicinal chemistry literature as a privileged structure with documented neuronal calcium uptake inhibition, neuroprotective activity, and antihypertensive effects [1][2]. Unlike the marketed drug fenspiride (N8-phenylethyl-substituted) or the preclinical candidate RGH-2716/TDN-345 (N3-tert-butyl, N8-bis(4-fluorophenyl)butyl-substituted), this compound presents a distinct substitution pattern—N3-phenyl with an unsubstituted N8—that positions it as a versatile advanced intermediate for downstream derivatization and a comparator probe for structure–activity relationship (SAR) studies [3].

Why 3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one Hydrochloride Cannot Be Replaced by Fenspiride or Other In-Class 1-Oxa-3,8-diazaspiro Analogs


Generic substitution within the 1-oxa-3,8-diazaspiro[4.5]decan-2-one class is precluded by the decisive pharmacological impact of the N3 and N8 substitution pattern. Fenspiride (N8-phenylethyl, N3–H) is a marketed bronchodilator and PDE4 inhibitor; RGH-2716 (N3-tert-butyl, N8-bis(4-fluorophenyl)butyl) is a neuronal Ca²⁺/Na⁺ channel modulator with cognitive-enhancing properties; and the 4-ethyl/4-methyl-8-substituted analogs from the Caroon et al. series exhibit α-adrenergic blockade [1][2]. The target compound, bearing an N3-phenyl group and a free N8 amine, occupies an unexplored region of this SAR landscape. The N3-phenyl substituent alters the oxazolidinone ring electronics and steric environment, while the unsubstituted N8 piperidine nitrogen provides a reactive handle for late-stage functionalization—a feature absent in fenspiride and RGH-2716 [3]. Consequently, substituting this compound with any N8-substituted analog would forfeit the synthetic versatility conferred by the free secondary amine and could redirect biological activity toward an unintended target profile.

Quantitative Differentiation Evidence for 3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one Hydrochloride (CAS 320419-82-7) Versus Closest Structural Analogs


Lower Calculated LogP Versus Fenspiride: Implications for Aqueous Solubility and CNS Penetration Tuning

The target compound exhibits a calculated LogP of 1.09 , substantially lower than the reported LogP of ~3.4 for the closely related drug fenspiride (8-phenylethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one), which bears an N8-phenylethyl substituent instead of a free NH [1]. This 2.3-log-unit difference indicates that the target compound is approximately 200-fold more hydrophilic, a parameter directly relevant to aqueous solubility and formulation behavior. Additionally, the fraction of sp³-hybridized carbons (Fsp3) is 0.46 , placing it within the favorable range for clinical candidate quality (Fsp3 ≥ 0.42 is associated with lower attrition) [2].

LogP CNS drug design physicochemical profiling

Unique N3-Phenyl / N8-Free Amine Substitution Pattern Distinct from All Clinically Advanced 1-Oxa-3,8-diazaspiro Analogs

Structural comparison across the 1-oxa-3,8-diazaspiro[4.5]decan-2-one chemotype reveals that the target compound is the only readily available derivative combining an N3-phenyl substituent with an unsubstituted N8 piperidine NH [1]. Fenspiride substitutes N8 with a phenylethyl group and retains N3 as H; RGH-2716/TDN-345 replaces N3 with tert-butyl and N8 with a 4,4-bis(4-fluorophenyl)butyl chain; the antihypertensive series from Caroon et al. carries various N8 substituents (indolylethyl, benzodioxanylethyl) but leaves N3 as H or methyl [1][2]. The N8-free amine of the target compound enables on-demand diversification via reductive amination, sulfonylation, or urea formation—synthetic operations that are impossible with the fully substituted analogs.

SAR differentiation spirocyclic scaffolds late-stage functionalization

Vendor-Certified Purity and Characterization: 97% HPLC Purity with Full Analytical Documentation

The hydrochloride salt is supplied with a certified purity of 97% (HPLC) by an ISO-accredited vendor, accompanied by IUPAC name, InChI, InChI Key, SMILES, MDL number (MFCD19982785), and GHS-compliant safety documentation . In contrast, many lower-cost generic suppliers of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives report purities of 95% without specifying the analytical method, and do not consistently provide batch-specific QC data . The defined hydrochloride salt form (MW 268.74) ensures consistent stoichiometry and aqueous solubility behavior, avoiding the batch-to-batch variability encountered with free-base preparations that may contain variable amounts of residual solvent or counterion.

compound quality control vendor qualification purity specification

Class-Level Neuronal Calcium Uptake Inhibitory Activity: Scaffold Validated in Synaptosomal Assays

The 1-oxa-3,8-diazaspiro[4.5]decan-2-one scaffold has been validated in a rigorous synaptosomal ⁴⁵Ca²⁺-uptake assay, where several derivatives demonstrated potent inhibition of veratrine-induced calcium influx into rat cerebrocortical synaptosomes [1]. The most active compound from Tóth et al. (compound 44, later RGH-2716/TDN-345) exhibited robust protection against triethyltin-induced brain edema in rats and significant antiamnesic activity in multiple cognitive impairment models, with oral efficacy at 3 mg/kg in aged rats [2]. While the target compound itself has not been explicitly tested in these assays, its core scaffold is identical to that of the validated neuroprotective leads, and its distinct N3-phenyl substitution may confer differential calcium channel subtype selectivity [1].

neuronal calcium inhibition neuroprotection synaptosomal assay

Procurement-Relevant Application Scenarios for 3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one Hydrochloride (CAS 320419-82-7)


Late-Stage Diversification Library Synthesis via N8 Functionalization

The free N8 secondary amine enables rapid parallel synthesis of diverse amide, sulfonamide, urea, and N-alkyl derivatives without requiring a deprotection step. This contrasts with fenspiride and RGH-2716, where the N8 position is already occupied, precluding direct diversification. The 97% purity and defined hydrochloride salt form ensure consistent stoichiometry in automated library synthesis platforms. The lower LogP (1.09 vs. ~3.4 for fenspiride) [1] provides a hydrophilic starting point amenable to property-tuning through N8 capping, as supported by the scaffold's validated CNS activity profile [2].

SAR Probe for N3-Aryl Effects on Neuronal Calcium Channel Pharmacology

The 1-oxa-3,8-diazaspiro[4.5]decan-2-one scaffold is clinically validated for neuronal Ca²⁺/Na⁺ modulation . The target compound, with its unique N3-phenyl substituent, can serve as a direct comparator to the N3–H analog (fenspiride core) and the N3-tert-butyl analog (RGH-2716 core) in standardized synaptosomal ⁴⁵Ca²⁺-uptake assays, enabling systematic evaluation of the N3-aryl pharmacophore contribution to calcium channel subtype selectivity [2]. Its Fsp3 of 0.46 [1] suggests favorable developability characteristics for hit-to-lead progression.

Reference Standard for Analytical Method Development and Impurity Profiling

With vendor-certified 97% HPLC purity, full spectroscopic characterization (IUPAC, SMILES, InChI, InChI Key, MDL MFCD19982785), and GHS-compliant safety documentation , this compound is suitable as a qualified reference standard for developing HPLC/LC-MS purity methods for 1-oxa-3,8-diazaspiro[4.5]decan-2-one analog screens. The 2% higher purity versus generic 95% suppliers reduces the background in impurity profiling studies, and the defined hydrochloride stoichiometry eliminates the free-base protonation-state ambiguity that complicates retention time predictions .

In Vivo PK Probe with Favorable Physicochemical Properties for CNS Exposure

The compound's LogP of 1.09, Fsp3 of 0.46, and molecular weight of 268.74 fall within the preferred ranges for CNS drug candidates (CNS MPO score components: LogP <5, MW <400). These parameters, combined with the scaffold's established brain penetration (RGH-2716 demonstrated CNS efficacy at oral doses of 0.5–3 mg/kg) [1], support procurement for in vivo pharmacokinetic studies. The free NH provides a metabolic soft spot whose modification can be systematically evaluated, and the phenyl group offers a UV chromophore for facile LC-MS detection in plasma and brain homogenate analyses.

Quote Request

Request a Quote for 3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.